molecular formula C16H25N3O B3234094 2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-acetamide CAS No. 1353963-08-2

2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-acetamide

Cat. No.: B3234094
CAS No.: 1353963-08-2
M. Wt: 275.39 g/mol
InChI Key: NRVJIGPEPQOZII-UHFFFAOYSA-N
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Description

2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring substituted with a benzyl-methyl-amino group and an acetamide moiety, making it a versatile molecule for synthetic and medicinal chemistry.

Properties

IUPAC Name

2-amino-N-[4-[benzyl(methyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-19(12-13-5-3-2-4-6-13)15-9-7-14(8-10-15)18-16(20)11-17/h2-6,14-15H,7-12,17H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVJIGPEPQOZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174140
Record name Acetamide, 2-amino-N-[4-[methyl(phenylmethyl)amino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353963-08-2
Record name Acetamide, 2-amino-N-[4-[methyl(phenylmethyl)amino]cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353963-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-[4-[methyl(phenylmethyl)amino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-acetamide typically involves multiple steps. One common method starts with the reaction of benzyl chloride with methylamine to form N-benzyl-N-methylamine. This intermediate is then reacted with cyclohexanone to produce N-[4-(benzyl-methyl-amino)-cyclohexyl]-amine. Finally, the acetamide group is introduced through a reaction with chloroacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-methyl-amino group can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The acetamide moiety may also play a role in binding to specific receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with various biological targets, and its implications in therapeutic contexts.

Chemical Structure and Properties

The compound features a cyclohexyl backbone substituted with a benzyl-methyl-amino group and an acetamide moiety. This structure is significant as it influences the compound's interactions with biological targets.

Chemical Structure

  • Molecular Formula : C_{16}H_{24}N_{2}O
  • Molecular Weight : 276.38 g/mol
  • Key Functional Groups : Amino, acetamide, and aromatic groups.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The benzyl-methyl-amino group is believed to facilitate binding to active sites of enzymes, potentially leading to inhibition or modulation of their functions.

Key Mechanisms

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for cholinergic signaling in the nervous system.
  • Receptor Modulation : The acetamide moiety may interact with various receptors, influencing cellular signaling pathways.

Interaction Studies

Molecular docking studies indicate that the compound can effectively bind to the active sites of AChE and BuChE, suggesting its potential use in treating cognitive disorders like Alzheimer's disease .

In Vitro Studies

Recent studies have highlighted the compound's ability to inhibit AChE and BuChE with varying degrees of potency:

Compound AChE IC50 (μM) BuChE IC50 (μM) Selectivity Index (SI)
This compound0.62 ± 0.030.69 ± 0.0411.11

These values indicate that the compound has comparable inhibitory activity against both enzymes, which is essential for enhancing cholinergic transmission in Alzheimer's patients .

Case Studies

  • Alzheimer's Disease Models : In animal models, compounds similar to this compound have demonstrated improvements in cognitive function when administered as part of a treatment regimen targeting cholinergic deficits .
  • Neuroprotective Effects : Research has shown that this compound may possess neuroprotective properties by inhibiting oxidative stress pathways, which are implicated in neurodegenerative diseases .

Therapeutic Applications

Given its biological activity, this compound is being explored for various therapeutic applications:

  • Cognitive Disorders : Its role as an AChE inhibitor positions it as a candidate for treating Alzheimer's disease.
  • Pain Management : Preliminary studies suggest potential analgesic properties, warranting further exploration in pain management contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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